(9-Benzyl-9H-carbazol-3-YL)methanol is an organic compound that belongs to the carbazole family, which is known for its diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The compound features a benzyl group attached to the nitrogen atom of the carbazole ring and a methanol group at the 3-position. Its unique structure allows it to participate in various chemical reactions and interactions, making it a valuable compound in both research and industrial applications .
(9-Benzyl-9H-carbazol-3-YL)methanol is classified as an organic compound, specifically a carbazole derivative. Carbazoles are aromatic compounds that contain a fused ring structure consisting of two benzene rings and a nitrogen atom. This classification places (9-Benzyl-9H-carbazol-3-YL)methanol within a broader category of compounds that exhibit significant biological and chemical activity .
The synthesis of (9-Benzyl-9H-carbazol-3-YL)methanol typically involves several key steps:
In laboratory settings, the reaction conditions are optimized for yield and purity. For example, the N-benzylation reaction can be conducted at elevated temperatures to enhance reaction rates. Industrial production methods mirror laboratory techniques but are scaled for efficiency, often utilizing continuous flow reactors .
The molecular formula for (9-Benzyl-9H-carbazol-3-YL)methanol is C20H17NO, with a molecular weight of approximately 287.36 g/mol. The structure consists of a carbazole core with a benzyl group and a hydroxymethyl group attached at specific positions.
Property | Value |
---|---|
CAS Number | 481695-70-9 |
Molecular Formula | C20H17NO |
Molecular Weight | 287.36 g/mol |
IUPAC Name | (9-benzyl-9H-carbazol-3-yl)methanol |
InChI Key | DUKGOGPTXHWJTD-UHFFFAOYSA-N |
Canonical SMILES | OCC1=CC2=C(C=C1)N(CC1=CC=CC=C1)C1=C2C=CC=C1 |
The InChI representation provides insight into the connectivity of atoms within the molecule, while the SMILES notation offers a simplified textual representation of its structure .
(9-Benzyl-9H-carbazol-3-YL)methanol can undergo several types of chemical reactions:
Common reagents used in these reactions include:
(9-Benzyl-9H-carbazol-3-YL)methanol exhibits typical physical properties associated with organic compounds:
The chemical properties include reactivity patterns typical for hydroxymethyl and aromatic compounds:
(9-Benzyl-9H-carbazol-3-YL)methanol has several scientific uses:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3